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molecular formula C16H16O3 B8578296 Ethyl 3'-methoxy[1,1'-biphenyl]-2-carboxylate CAS No. 184773-35-1

Ethyl 3'-methoxy[1,1'-biphenyl]-2-carboxylate

Cat. No. B8578296
M. Wt: 256.30 g/mol
InChI Key: IGRUKUVNOFZQSD-UHFFFAOYSA-N
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Patent
US06358985B1

Procedure details

To a stirred solution of ethyl 2-(3-methoxyphenyl)benzoate from Step A (7.33 g, 28.6 mmol) in MeOH (200 mL) and water (30 mL) was added 1.0 N aq. NaOH (63 mL, 63 mmol) dropwise. The mixture was heated to reflux for 3 hours, then allowed to cool overnight. The solution was concentrated to remove most of the MeOH, cooled on ice, and 10% aq. citric acid (300 mL) was added. The resulting mixture was extracted with CH2Cl2 (3×250 mL), and the combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give the titled product as a white solid.
Quantity
7.33 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=2[C:11]([O:13]CC)=[O:12])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=2[C:11]([OH:13])=[O:12])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.33 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=C(C(=O)OCC)C=CC=C1
Name
Quantity
63 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the MeOH
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice, and 10% aq. citric acid (300 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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